[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride
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Overview
Description
[1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride is a complex organic compound with the molecular formula C25H34Cl2N4O It is known for its unique structural features, which include a benzazepine core and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride typically involves multiple steps:
Formation of the Benzazepine Core: The initial step involves the synthesis of the benzazepine core through a series of cyclization reactions.
Attachment of the Propyl Chain: The propyl chain is then attached to the benzazepine core using alkylation reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzazepine-propyl intermediate.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with isocyanates.
Formation of the Dimethylazanium Group: The final step involves the quaternization of the nitrogen atom to form the dimethylazanium group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve efficiency.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structural features.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Drug Development:
Medicine
Therapeutic Agents: The compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Environmental Applications:
Mechanism of Action
The mechanism of action of [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as changes in cellular function, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;monochloride
- [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;trichloride
Uniqueness
- Structural Features : The presence of both the benzazepine core and the piperidine ring makes this compound unique compared to its analogs.
- Functional Groups : The specific arrangement of functional groups, including the carbamoyl and dimethylazanium groups, contributes to its distinct chemical properties.
- Biological Activity : The compound’s unique structure imparts specific biological activities that differentiate it from similar compounds.
Properties
CAS No. |
28028-00-4 |
---|---|
Molecular Formula |
C25H34Cl2N4O |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C25H32N4O.2ClH/c1-27(2)25(24(26)30)14-18-28(19-15-25)16-7-17-29-22-10-5-3-8-20(22)12-13-21-9-4-6-11-23(21)29;;/h3-6,8-13H,7,14-19H2,1-2H3,(H2,26,30);2*1H |
InChI Key |
WAGLEECRSQWYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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